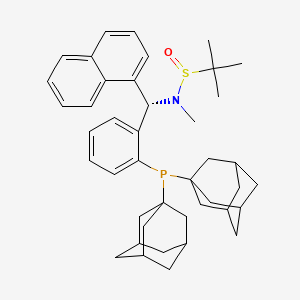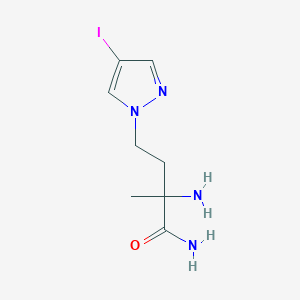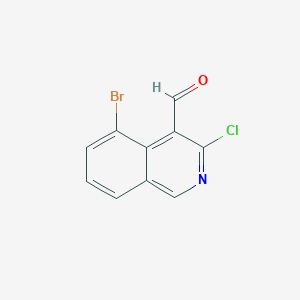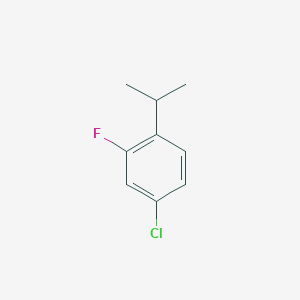
4-Chloro-2-fluoro-1-isopropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluoro-1-isopropylbenzene is an aromatic compound with a benzene ring substituted by chlorine, fluorine, and isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation to introduce the chlorine and fluorine substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. For example, starting with fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst. The isopropyl group can be introduced via Friedel-Crafts alkylation, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions
4-Chloro-2-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
EAS: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
科学研究应用
4-Chloro-2-fluoro-1-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Chloro-2-fluoro-1-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
相似化合物的比较
Similar Compounds
4-Chloro-2-fluorotoluene: Similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-2-fluoroanisole: Contains a methoxy group instead of an isopropyl group.
4-Chloro-2-fluorobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.
Uniqueness
4-Chloro-2-fluoro-1-isopropylbenzene is unique due to the presence of both chlorine and fluorine substituents along with an isopropyl group, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to other similar compounds .
属性
分子式 |
C9H10ClF |
|---|---|
分子量 |
172.63 g/mol |
IUPAC 名称 |
4-chloro-2-fluoro-1-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |
InChI 键 |
LNFBLPMQLGTYSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
![[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B13644458.png)

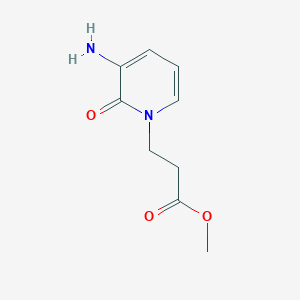
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)
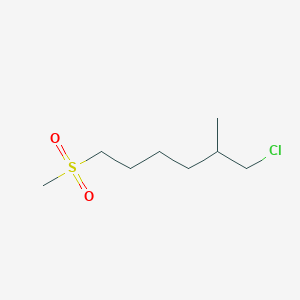
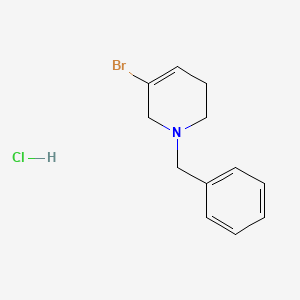
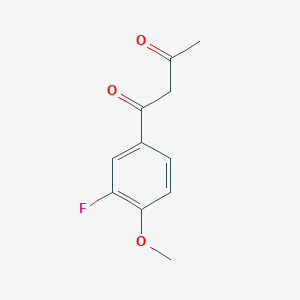
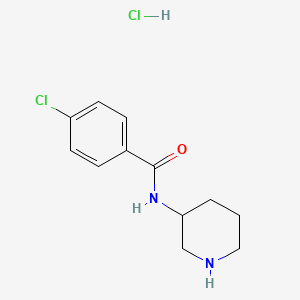
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
